molecular formula C12H20O2 B14448116 Methyl undeca-2,4-dienoate CAS No. 77811-09-7

Methyl undeca-2,4-dienoate

Cat. No.: B14448116
CAS No.: 77811-09-7
M. Wt: 196.29 g/mol
InChI Key: USOOLPVJOOLOKK-UHFFFAOYSA-N
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Description

Methyl undeca-2,4-dienoate is a chemical compound characterized by its conjugated diene structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl undeca-2,4-dienoate can be synthesized through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This method involves the reaction of methyl (2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide in the presence of a palladium catalyst . Another method involves the use of alkyne elementometalation followed by palladium-catalyzed cross-coupling .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions is favored due to their high selectivity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl undeca-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bonds.

    Substitution: Nucleophiles such as halides (e.g., bromide, chloride) can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides and other oxygenated derivatives.

    Reduction: Saturated derivatives with single bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl undeca-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl undeca-2,4-dienoate involves its interaction with specific molecular targets. In the case of its role as a sex pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response . The exact molecular pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Methyl undeca-2,4-dienoate can be compared with other conjugated dienes, such as ethyl undeca-2,4-dienoate and penta-1,3-diene . While these compounds share similar structural features, this compound is unique due to its specific applications in pheromone research and its distinct chemical reactivity.

List of Similar Compounds

  • Ethyl undeca-2,4-dienoate
  • Penta-1,3-diene
  • Hexa-1,3-diene

This compound stands out due to its specific use in insect pheromone research and its versatile reactivity in organic synthesis.

Properties

IUPAC Name

methyl undeca-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOOLPVJOOLOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710893
Record name Methyl undeca-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77811-09-7
Record name Methyl undeca-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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